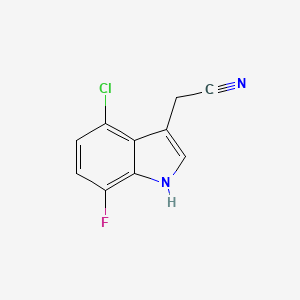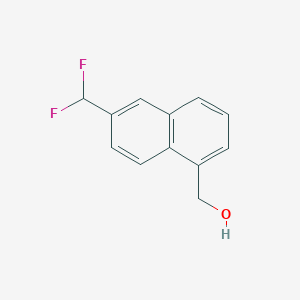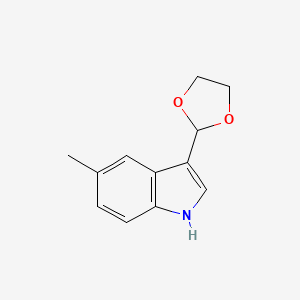
2-Ethyl-1-fluoro-6-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-fluoro-6-methoxynaphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of an ethyl group at the second position, a fluorine atom at the first position, and a methoxy group at the sixth position on the naphthalene ring. The molecular formula of this compound is C13H13FO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-fluoro-6-methoxynaphthalene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to form the carbon-carbon bond between the ethyl and naphthalene moieties . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-fluoro-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, forming 2-Ethyl-6-methoxynaphthalene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-fluoro-6-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-fluoro-6-methoxynaphthalene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy group can also affect the compound’s electronic properties, enhancing its reactivity in certain pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-6-methoxynaphthalene: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
1-Fluoro-6-methoxynaphthalene: Lacks the ethyl group, affecting its steric properties and interactions with molecular targets.
2-Ethyl-1-fluoronaphthalene: Lacks the methoxy group, impacting its electronic properties and reactivity.
Uniqueness
2-Ethyl-1-fluoro-6-methoxynaphthalene is unique due to the combination of the ethyl, fluorine, and methoxy groups on the naphthalene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C13H13FO |
|---|---|
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
2-ethyl-1-fluoro-6-methoxynaphthalene |
InChI |
InChI=1S/C13H13FO/c1-3-9-4-5-10-8-11(15-2)6-7-12(10)13(9)14/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
NIOKYBVAAGVVSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C1)C=C(C=C2)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)

![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)







